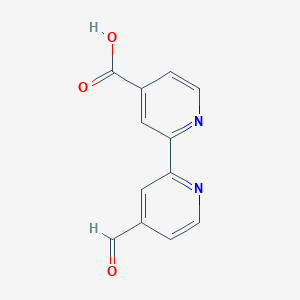
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 4-position of one pyridine ring and a carboxylic acid group at the 4-position of another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction between a key intermediate and a suitable dienophile. For example, a reaction between a pyridine derivative and a triazine carboxylate can lead to the formation of the desired compound . The reaction conditions typically involve the use of hydrogen at room temperature to convert the intermediate to the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituents introduced.
Scientific Research Applications
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal complexes and their biological activities.
Industry: Utilized in the development of catalysts and materials for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, the compound can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde:
Pyridine-4-carboxylic acid:
Uniqueness
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on different pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-(4-formylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-7-8-1-3-13-10(5-8)11-6-9(12(16)17)2-4-14-11/h1-7H,(H,16,17) |
InChI Key |
NLCLADSTIQXTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















